N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8520068
InChI: InChI=1S/C17H16FN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C17H16FN3O3S
Molecular Weight: 361.4 g/mol

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide

CAS No.:

Cat. No.: VC8520068

Molecular Formula: C17H16FN3O3S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide -

Specification

Molecular Formula C17H16FN3O3S
Molecular Weight 361.4 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C17H16FN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
Standard InChI Key IEXCJUASIDWJJH-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

The IUPAC name N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzenesulfonamide systematically describes its architecture:

  • Pyrazole core: A five-membered aromatic ring with methyl groups at positions 1 and 5, a ketone at position 3, and a phenyl substituent at position 2.

  • Sulfonamide linkage: A 4-fluorobenzenesulfonamide group (-SO2_2NH2_2) attached to the pyrazole’s position 4 via a nitrogen atom.

Molecular Formula and Mass

  • Theoretical molecular formula: C17H16FN3O3S\text{C}_{17}\text{H}_{16}\text{FN}_3\text{O}_3\text{S}.

  • Molecular weight: 361.39 g/mol (calculated from atomic masses).

Table 1: Comparative Structural Features of Related Pyrazole-Sulfonamides

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC17H16FN3O3S\text{C}_{17}\text{H}_{16}\text{FN}_3\text{O}_3\text{S}361.394-fluorobenzenesulfonamide
N-Antipyrinyl salicylamide C18H17N3O3\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_3323.352-hydroxybenzamide
2-Chloro-N-antipyrinyl acetamide C13H14ClN3O2\text{C}_{13}\text{H}_{14}\text{ClN}_3\text{O}_2279.72Chloroacetamide
4-N-Desmethylmetamizole sodium salt C12H14N3O4SNa\text{C}_{12}\text{H}_{14}\text{N}_3\text{O}_4\text{S}\cdot\text{Na}319.31Methanesulfonate sodium salt

Synthesis and Characterization

Synthetic Pathways

The compound is likely synthesized through nucleophilic substitution reactions, analogous to methods described for related antipyrine derivatives . A plausible route involves:

  • Formation of 4-aminoantipyrine: Condensation of phenylhydrazine with acetylacetone to yield 1,5-dimethyl-2-phenyl-4-aminopyrazol-3-one.

  • Sulfonylation: Reaction of 4-aminoantipyrine with 4-fluorobenzenesulfonyl chloride in basic media (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Spectroscopic Characterization

While experimental data for the target compound is unavailable, techniques applied to analogs provide a predictive framework:

Table 2: Hypothetical Spectroscopic Data Based on Analogous Compounds

TechniqueExpected FeaturesReference Analog
FT-IR- ν(SO2)\nu(\text{SO}_2): 1350–1160 cm1^{-1}
- ν(C=O)\nu(\text{C=O}): 1680–1660 cm1^{-1}
1352 cm1^{-1} (S=O)
1^1H NMR- Pyrazole-CH3_3: δ 2.1–2.3 ppm
- Aromatic H: δ 7.2–7.8 ppm
- SO2_2NH: δ 10.5 ppm (broad)
δ 2.25 ppm (CH3_3)
13^{13}C NMR- C=O: δ 165–170 ppm
- Pyrazole C-3: δ 155–160 ppm
- SF6_6: δ 115–120 ppm (C-F)
δ 166.2 ppm (C=O)

X-ray crystallography, as employed for the chloroacetamide analog , would reveal a monoclinic crystal system with hydrogen-bonded dimers stabilized by N–H···O interactions.

Physicochemical Properties

Melting Point and Solubility

  • Predicted melting point: 210–215°C (based on structurally similar compounds ).

  • Solubility: Limited aqueous solubility due to the hydrophobic phenyl and fluorobenzene groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Table 3: Thermal Stability Comparison

CompoundMelting Point (°C)Thermal Decomposition (°C)
Target Compound210–215 (est.)>250 (est.)
N-Antipyrinyl salicylamide 214–215220–225
2-Chloro-N-antipyrinyl acetamide 198–200210–215

Applications and Future Directions

Research Priorities

  • Synthetic optimization: Improve yield via catalysts (e.g., DMAP) or microwave-assisted synthesis.

  • In vitro screening: Evaluate IC50_{50} values against cancer cell lines (e.g., U937, MCF-7).

  • ADMET profiling: Assess bioavailability, CYP450 interactions, and genotoxicity.

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